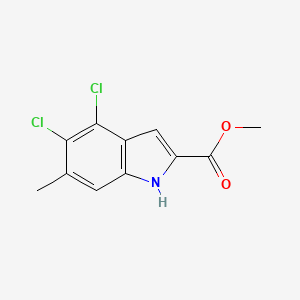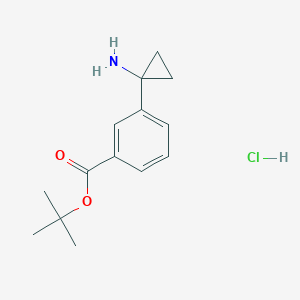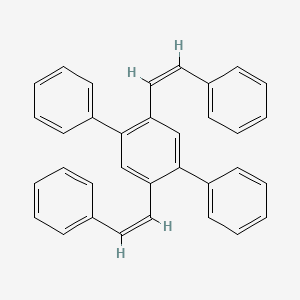
Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene is an organic compound known for its unique structural and optical properties. It belongs to the family of distyrylbenzenes, which are characterized by their extended conjugation and potential applications in optoelectronic devices. The compound is notable for its strong blue fluorescence in the solid state, making it a subject of interest in materials science and photophysics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde. The general reaction scheme is as follows:
Formation of the Ylide: The phosphonium salt is treated with a strong base, such as sodium hydride, to form the ylide.
Reaction with Aldehyde: The ylide then reacts with benzaldehyde under controlled conditions to form the desired product.
The reaction conditions typically involve:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, converting the double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups can be introduced using reagents like nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon, room temperature to elevated temperatures.
Substitution: Nitric acid and sulfuric acid mixture for nitration, room temperature to 50°C.
Major Products
Oxidation: Formation of benzaldehyde derivatives or benzoic acids.
Reduction: Formation of 2,5-diphenyl-1,4-distyrylbenzene with reduced double bonds.
Substitution: Introduction of nitro groups to form nitro-substituted derivatives.
Scientific Research Applications
Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene has several applications in scientific research:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) due to its strong blue fluorescence.
Photophysics: Studied for its unique photophysical properties, including fluorescence and phosphorescence.
Materials Science: Investigated for its potential in creating new materials with specific optical properties.
Biological Imaging: Potential use as a fluorescent probe in biological imaging due to its strong emission properties.
Mechanism of Action
The mechanism by which Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene exerts its effects is primarily through its electronic structure. The extended conjugation allows for efficient absorption and emission of light. The molecular targets include:
Fluorescence: The compound absorbs light and re-emits it at a longer wavelength, a process facilitated by its conjugated system.
Energy Transfer: Can participate in energy transfer processes, making it useful in light-harvesting applications.
Comparison with Similar Compounds
Similar Compounds
Trans,trans-2,5-Diphenyl-1,4-distyrylbenzene: Similar structure but with trans double bonds, leading to different optical properties.
2,5-Diphenyl-1,4-distyrylbenzene: Without specific cis or trans configuration, showing varied properties.
Uniqueness
Cis,cis-2,5-Diphenyl-1,4-distyrylbenzene is unique due to its specific cis configuration, which results in distinct optical properties such as a blue shift in the absorption spectrum compared to its trans counterpart . This configuration also leads to less intermolecular interaction in the crystal state, contributing to its strong fluorescence .
Properties
Molecular Formula |
C34H26 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1,4-diphenyl-2,5-bis[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-26H/b23-21-,24-22- |
InChI Key |
QCVRUHKZIPUQEM-SXAUZNKPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC(=C(C=C2C3=CC=CC=C3)/C=C\C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)
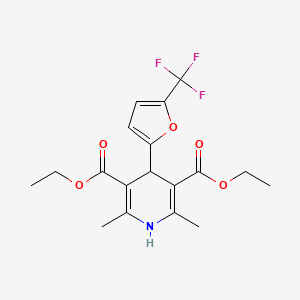
![1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12849145.png)


![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
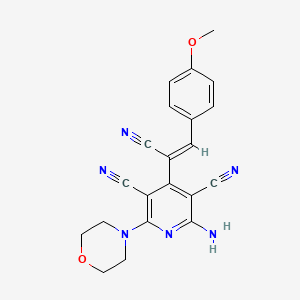
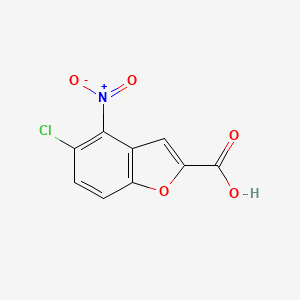
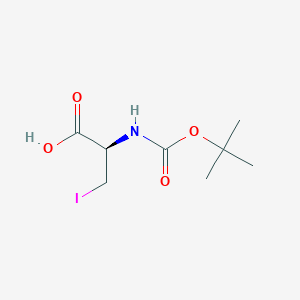
![6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B12849195.png)
